Cas no 887570-99-2 (5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one)
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one structure](https://ja.kuujia.com/scimg/cas/887570-99-2x500.png)
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
- 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
- AKOS006285719
- CS-0322061
- 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b] pyridin-2-one
- 5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
- 887570-99-2
- DTXSID70646434
- AMY2812
- 5-FLUORO-1H,3H-PYRROLO[3,2-B]PYRIDIN-2-ONE
- DB-349874
-
- MDL: MFCD08062554
- インチ: InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11)
- InChIKey: AKOFNVDLPKFGAH-UHFFFAOYSA-N
- ほほえんだ: FC1=NC2=C(NC(=O)C2)C=C1
計算された属性
- せいみつぶんしりょう: 152.03900
- どういたいしつりょう: 152.03859095g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 42Ų
じっけんとくせい
- 密度みつど: 1.402
- PSA: 45.48000
- LogP: 0.80040
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM149740-500mg |
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one |
887570-99-2 | 95%+ | 500mg |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392731-500mg |
5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one |
887570-99-2 | 98% | 500mg |
¥4233.00 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93507-500mg |
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one |
887570-99-2 | 95% | 500mg |
¥2822.0 | 2024-04-16 | |
A2B Chem LLC | AC02639-2.5g |
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one |
887570-99-2 | 97% | 2.5g |
$1560.00 | 2024-04-19 | |
Ambeed | A122577-1g |
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one |
887570-99-2 | 98+% | 1g |
$488.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93507-1.0g |
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one |
887570-99-2 | 95% | 1.0g |
¥3231.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93507-1G |
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one |
887570-99-2 | 95% | 1g |
¥ 3,234.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93507-500MG |
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one |
887570-99-2 | 95% | 500MG |
¥ 2,587.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93507-250.0mg |
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one |
887570-99-2 | 95% | 250.0mg |
¥1549.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93507-100.0mg |
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one |
887570-99-2 | 95% | 100.0mg |
¥1160.0000 | 2024-07-20 |
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-oneに関する追加情報
5-Fluoro-1H,2H,3H-Pyrrolo[3,2-b]Pyridin-2-One: A Comprehensive Overview
5-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one, also known by its CAS number 887570-99-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic compounds with a pyrrole ring fused to a pyridine ring. The presence of a fluorine atom at the 5-position introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations and applications.
The structure of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is characterized by a bicyclic system where the pyrrole ring is fused to the pyridine ring in a specific orientation. The numbering of the atoms follows the IUPAC nomenclature rules, with the fluorine atom occupying position 5. The compound exists in its enol form due to the presence of the ketone group at position 2. This enol form is stabilized by resonance between the oxygen atom and the nitrogen atom in the pyridine ring.
Recent studies have highlighted the potential of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one as a building block for constructing bioactive molecules. Researchers have explored its reactivity towards various electrophiles and nucleophiles under different reaction conditions. For instance, Suzuki-Miyaura coupling reactions have been successfully employed to introduce aryl groups at specific positions on the bicyclic system. These modifications have led to the synthesis of derivatives with enhanced pharmacokinetic properties.
In addition to its role as a synthetic intermediate, 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one has been investigated for its potential as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals such as palladium and nickel has been exploited in cross-coupling reactions. These studies have demonstrated that the fluorine atom at position 5 plays a crucial role in stabilizing metal complexes and enhancing catalytic activity.
The synthesis of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one typically involves multi-step processes that combine principles from organic synthesis and heterocyclic chemistry. One common approach involves the condensation of an appropriate amino carbonyl compound with an aldehyde or ketone under acidic or basic conditions. The resulting iminium intermediate undergoes cyclization to form the bicyclic system. Fluorination is then achieved through electrophilic substitution or other fluorination techniques.
The physical properties of 5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one, such as melting point and solubility, are influenced by its molecular structure and functional groups. Experimental data indicate that it is sparingly soluble in common organic solvents but exhibits moderate stability under physiological conditions. These properties make it suitable for applications in drug delivery systems and bioconjugation chemistry.
In conclusion, 5-fluoro-1H,2H,3H-pyrrolo[3,b]pyridin-2-one, with its unique structural features and versatile reactivity, continues to be a subject of intense research interest. Its role as a synthetic intermediate and ligand in catalytic processes underscores its importance in modern organic chemistry. As researchers uncover new applications and optimize synthetic routes for this compound,
it is expected to contribute significantly to the development of novel pharmaceuticals and materials.
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